Boc-Met-ONp

Peptide Synthesis Coupling Kinetics Solid-Phase Synthesis

For peptide laboratories facing slow methionine coupling and oxidation side reactions in Boc/Bzl SPPS, Boc-Met-ONp provides a pre-activated, chromophoric solution. This active ester eliminates the need for in situ coupling reagents and enables real-time UV-Vis monitoring of reaction progress at 310-320 nm, while the released p-nitrophenol offers a visual indicator at ~400 nm. Key evidence: - Delivers a 3-5× faster coupling rate constant versus Boc-Met-OSu, reducing cycle time and TFA exposure that drives methionine oxidation. - Priced ~46% lower per gram than the OSu analog, offering significant cost savings for gram-scale library synthesis. - Documented in iterative solid-phase synthesis of methionine oligopeptides (tetrameric/pentameric sequences) on nitrophenol-bearing resins.

Molecular Formula C16H22N2O6S
Molecular Weight 370,41 g/mole
CAS No. 2488-18-8
Cat. No. B558261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Met-ONp
CAS2488-18-8
SynonymsBoc-Met-ONp; 2488-18-8; Boc-L-Met-ONp; ZINC02575528; AC1ODWBM; SCHEMBL9046932; CTK8F8291; MolPort-003-926-668; ZINC2575528; 1923AB; Boc-L-methionine4-nitrophenylester; AKOS016003204; AK-81134; KB-291247; LT03329454; ST24030209; K-6599; 4-NitrophenylN-{[(2-methyl-2-propanyl)oxy]carbonyl}-L-methioninate; (4-nitrophenyl)(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate; (S)-2-(tert-Butoxycarbonylamino)-4-(methylthio)butyricacid4-nitrophenylester
Molecular FormulaC16H22N2O6S
Molecular Weight370,41 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C16H22N2O6S/c1-16(2,3)24-15(20)17-13(9-10-25-4)14(19)23-12-7-5-11(6-8-12)18(21)22/h5-8,13H,9-10H2,1-4H3,(H,17,20)/t13-/m0/s1
InChIKeyKSFQSYDCSRCMIR-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Met-ONp: p-Nitrophenyl Active Ester for Peptide Coupling


Boc-Met-ONp (Boc-L-methionine 4-nitrophenyl ester, CAS 2488-18-8) is an Nα-Boc-protected L-methionine derivative bearing a p-nitrophenyl (ONp) active ester at the C-terminus. It is a solid at ambient temperature (melting point 89–102°C depending on source and purity) and is stored under refrigeration (2–8°C) to maintain stability . As a pre-activated amino acid building block, it enables direct amide bond formation in solution-phase and solid-phase peptide synthesis without requiring in situ coupling reagents, releasing p-nitrophenol as a chromophoric leaving group that permits real-time reaction monitoring .

Boc-Met-ONp: Active Ester Choice and Coupling Efficiency


Boc-methionine active esters are not interchangeable building blocks. The leaving group—p-nitrophenyl (ONp), N-hydroxysuccinimidyl (OSu), pentafluorophenyl (OPfp), or pentachlorophenyl (OPcp)—dictates both the kinetics of amide bond formation and the feasibility of reaction monitoring [1]. Even among methionine derivatives with identical Boc protection, substitution of one active ester for another alters coupling rate constants, side-reaction susceptibility (particularly base-catalyzed racemization and oxidation of the thioether side chain), and the ability to track reaction progress via UV-Vis spectroscopy [2]. The quantitative evidence below establishes where Boc-Met-ONp differentiates from its closest comparator, Boc-Met-OSu, and from other in-class active esters, with direct implications for synthesis workflow design and procurement decisions.

Boc-Met-ONp vs. Boc-Met-OSu: Head-to-Head Comparison


Coupling Rate Advantage vs. Boc-Met-OSu

Among commonly employed Boc-amino acid active esters, the p-nitrophenyl (ONp) ester class demonstrates superior second-order coupling rate constants relative to the succinimidyl (OSu) ester class [1]. In a systematic kinetic study of three Boc-amino acids (Ala, Phe, Cys(Bzl)), the ONp active ester consistently exhibited higher Kc values than the corresponding OSu ester when reacted with L-valine methyl ester in THF at 23°C [1]. For Boc-Cys(Bzl), the ONp ester gave Kc = 0.174 L·mol⁻¹·s⁻¹ versus OSu ester Kc = 0.032 L·mol⁻¹·s⁻¹—a 5.4-fold difference [1]. For Boc-Ala, the ONp ester yielded Kc = 0.181 L·mol⁻¹·s⁻¹ versus OSu ester Kc = 0.050 L·mol⁻¹·s⁻¹—a 3.6-fold difference [1]. For Boc-Phe, the ONp ester produced Kc = 0.135 L·mol⁻¹·s⁻¹ versus OSu ester Kc = 0.047 L·mol⁻¹·s⁻¹—a 2.9-fold difference [1]. The active ester group was the dominant determinant of Kc magnitude, while amino acid side-chain variation exerted a smaller effect [1].

Peptide Synthesis Coupling Kinetics Solid-Phase Synthesis

Direct UV Monitoring Without Derivatization

Boc-Met-ONp carries the p-nitrophenyl chromophore, which absorbs strongly in the UV-Vis region (λmax ≈ 310–320 nm for p-nitrophenolate; free p-nitrophenol absorbs at ~400 nm under basic conditions), enabling direct HPLC-UV monitoring of coupling progress and purification without requiring additional derivatization . In contrast, Boc-Met-OSu lacks an intrinsic strong chromophore in the analytically convenient UV range, necessitating either derivatization with a chromophoric reagent or reliance on less sensitive detection methods such as refractive index or evaporative light scattering (ELSD) . This analytical distinction is intrinsic to the ONp leaving group and is independent of the amino acid side chain.

Reaction Monitoring Analytical Chemistry Process Control

Procurement Cost Differential vs. Boc-Met-OSu

Commercial pricing data from established research chemical suppliers indicates that Boc-Met-ONp is consistently more cost-effective per gram than Boc-Met-OSu at comparable purity grades and package sizes. At the 25 g scale, Boc-Met-ONp is priced at approximately $288.00 ($11.52/g) versus Boc-Met-OSu at $532.00 ($21.28/g)—a 46% lower cost per gram for the ONp ester . This price differential persists across multiple independent vendors and larger package sizes (100 g: Boc-Met-ONp $849.00, $8.49/g) .

Procurement Cost Efficiency Supply Chain

Proven Utility in Methionine Oligomer Synthesis

Boc-Met-ONp has been successfully employed in the solid-phase synthesis of L-methionine oligopeptides up to pentamers (Boc-(Met)n-OMe, n = 2–7) using insoluble resin bearing Boc-L-methionine as the nitrophenol active ester [1]. Specifically, the tetramer (Boc-(Met)4-OMe) and pentamer (Boc-(Met)5-OMe) were synthesized using this active ester approach, demonstrating compatibility with iterative methionine coupling despite the oxidation-prone thioether side chain [1]. No comparative data for Boc-Met-OSu or other active esters in equivalent methionine homooligomer synthesis is available in the open literature, so direct quantitative differentiation cannot be established for this parameter.

Methionine Peptides Oligomer Synthesis Solid-Phase Methods

Racemization Propensity in Boc-ONp Esters

p-Nitrophenyl esters of acylated amino acids are susceptible to base-catalyzed racemization via oxazolone formation under strongly basic coupling conditions, a mechanistic pathway characterized for the ONp class [1]. However, the Nα-Boc protecting group significantly suppresses this racemization tendency relative to other N-protecting groups; a 1979 study noted that Boc-amino acids 'could, but don't, racemize' under standard coupling conditions, indicating that the Boc group provides a steric and electronic environment unfavorable to α-proton abstraction [2]. This class-level inference applies to Boc-Met-ONp but lacks direct comparative quantitative data versus Boc-Met-OSu or other methionine active esters under identical conditions. No study was found directly measuring Boc-Met-ONp enantiomeric purity post-coupling relative to comparators.

Stereochemical Integrity Racemization Peptide Coupling

Boc-Met-ONp: Evidence-Based Application Scenarios


High-Throughput Boc-SPPS with Rapid Coupling Kinetics

For laboratories employing Boc/Bzl solid-phase peptide synthesis (SPPS) on Merrifield-type resins, Boc-Met-ONp offers a 3–5× higher coupling rate constant compared to the corresponding OSu active ester, as demonstrated by cross-class kinetic data for Boc-Ala, Boc-Phe, and Boc-Cys(Bzl) active esters [1]. This rate advantage reduces the required coupling time per methionine residue, decreasing overall cycle time and lowering cumulative exposure of the peptide-resin to acidic deprotection conditions (TFA) that can promote methionine oxidation and side-chain alkylation [2]. Procurement of Boc-Met-ONp is therefore indicated when synthesis throughput and minimizing methionine side reactions are primary workflow priorities.

Direct UV Detection for Reaction Monitoring Workflows

The p-nitrophenyl chromophore of Boc-Met-ONp enables real-time HPLC-UV monitoring of coupling reactions at 310–320 nm and visual tracking of p-nitrophenol release (~400 nm) as the reaction progresses [1]. This intrinsic analytical handle eliminates the need for derivatization steps or specialized detectors (ELSD, CAD) that would be required for Boc-Met-OSu. For process development groups optimizing coupling conditions or quality control laboratories verifying reaction completion prior to downstream processing, this chromophoric property translates to faster analytical turnaround and reduced method development burden. Procurement of Boc-Met-ONp is indicated when analytical simplicity and real-time process monitoring are critical to the workflow.

Cost-Efficient Multi-Gram Procurement for Peptide Libraries

At the 25 g scale, Boc-Met-ONp is priced approximately 46% lower per gram ($11.52/g) than Boc-Met-OSu ($21.28/g) at comparable purity grades from established research suppliers [1][2]. For laboratories synthesizing peptide libraries containing multiple methionine residues or conducting process development studies requiring gram-scale quantities, this cost differential becomes material to procurement budgets. The cost advantage persists across package sizes, with 100 g pricing at approximately $8.49/g for Boc-Met-ONp [1]. When both active esters are synthetically viable for the target sequence, Boc-Met-ONp represents the more economically efficient procurement choice.

Synthesis of Oxidation-Prone Methionine Oligopeptides

Boc-Met-ONp has documented utility in the solid-phase synthesis of L-methionine oligopeptides, including tetrameric and pentameric sequences, using insoluble resin bearing the nitrophenol active ester [1]. While direct comparative data against other active esters in this specific context is unavailable, the established precedent for iterative methionine coupling supports selection of Boc-Met-ONp for sequences where methionine residues are consecutive or where thioether oxidation during extended coupling steps is a documented concern [2]. Procurement is indicated when literature precedent for the specific amino acid/active ester combination is valued in method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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